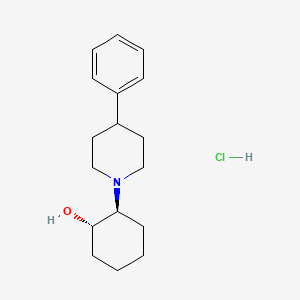

D-(+)-Vesamicol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-(+)-Vesamicol hydrochloride: is a potent inhibitor of acetylcholine transport into synaptic vesicles in cholinergic nerve terminals. It is the less active enantiomer of vesamicol and is used primarily in scientific research to study cholinergic systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of D-(+)-Vesamicol hydrochloride involves the preparation of vesamicol analogs. One common method includes the reaction of 4-phenylpiperidine with cyclohexanone under specific conditions to yield the desired product .

Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: : D-(+)-Vesamicol hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. Typical conditions involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Applications De Recherche Scientifique

Neuroscience Research

D-(+)-Vesamicol hydrochloride is widely utilized in neuroscience to study neurotransmitter release and receptor interactions. Its ability to inhibit VAChT allows researchers to explore cholinergic signaling pathways and their implications in neurological disorders.

- Mechanism of Action : The compound inhibits the uptake of acetylcholine into synaptic vesicles, leading to decreased release at the synaptic cleft. This action has been shown to alter cholinergic signaling significantly, providing insights into brain function and potential treatments for disorders such as Alzheimer's disease .

Pharmaceutical Development

The compound is being investigated for its potential therapeutic applications in conditions involving cholinergic dysfunction.

- Alzheimer's Disease : D-(+)-Vesamicol has been explored for its effects on cognitive function and memory retention in preclinical models, suggesting its utility in developing medications aimed at enhancing cholinergic signaling .

Behavioral Studies

Researchers employ this compound to assess its effects on animal behavior, which aids in understanding the role of neurotransmitters in cognition and mood.

- Case Study : In behavioral assays, administration of D-(+)-Vesamicol has been linked to alterations in learning and memory tasks, indicating its influence on cholinergic transmission .

Cancer Research

Recent studies have highlighted the pro-apoptotic effects of D-(+)-Vesamicol on human bronchioalveolar carcinoma (BAC) cells.

- Mechanism : The compound induces apoptosis through inhibition of cholinergic signaling pathways, specifically by suppressing Akt activation. This suggests potential therapeutic applications for targeting cholinergic systems in cancer treatment .

Neurodegenerative Disease Models

D-(+)-Vesamicol is utilized in models simulating cholinergic deficits associated with neurodegenerative diseases.

- Findings : In models of Alzheimer's disease, D-(+)-Vesamicol has been shown to impact cognitive decline by modulating cholinergic activity, providing a basis for further investigation into its neuroprotective properties .

Data Summary Table

| Application Area | Specific Use Case | Key Findings/Mechanisms |

|---|---|---|

| Neuroscience Research | Studying neurotransmitter release | Inhibits VAChT, alters cholinergic signaling |

| Pharmaceutical Development | Potential treatment for Alzheimer's | Enhances cognitive function in preclinical models |

| Behavioral Studies | Effects on learning and memory | Alters performance in cognitive tasks |

| Cancer Research | Pro-apoptotic effects on BAC cells | Induces apoptosis via Akt suppression |

| Industrial Applications | Diagnostic imaging agents | High sigma receptor affinity |

Mécanisme D'action

D-(+)-Vesamicol hydrochloride acts as a cholinergic physiological antagonist by inhibiting the vesicular acetylcholine transporter (VAChT). This inhibition prevents the uptake of acetylcholine into synaptic vesicles, leading to a decrease in acetylcholine release at the synaptic cleft. The transport process is driven by a proton gradient between cell organelles and the cytoplasm .

Comparaison Avec Des Composés Similaires

Similar Compounds: : Similar compounds include other vesamicol analogs such as DL-threo-PDMP hydrochloride, quinacrine dihydrochloride, and D-galactosamine hydrochloride .

Uniqueness: : D-(+)-Vesamicol hydrochloride is unique due to its specific inhibition of the vesicular acetylcholine transporter, making it a valuable tool for studying cholinergic systems. Its less active enantiomeric form also provides insights into the stereospecificity of acetylcholine transport inhibition .

Activité Biologique

D-(+)-Vesamicol hydrochloride is a potent inhibitor of the vesicular acetylcholine transporter (VAChT), which plays a crucial role in the storage and release of acetylcholine in cholinergic neurons. This compound has garnered attention for its potential applications in neurodegenerative diseases and cancer therapies due to its unique biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, research findings, and case studies.

This compound primarily functions as a selective inhibitor of VAChT, thereby reducing the vesicular storage of acetylcholine. This inhibition leads to altered cholinergic signaling, which can have various physiological effects:

- Inhibition of Acetylcholine Release : Studies have shown that administration of D-(+)-Vesamicol results in a significant reduction in acetylcholine release in both peripheral and central nervous systems. For instance, a study reported that a dose of 5 mg/kg led to a reversible 55% decrease in striatal acetylcholine release within two hours .

- Altered Cholinergic Tone : The compound has been demonstrated to double the content of acetylcholine in certain brain regions without affecting choline levels or the synthesis rate, indicating a specific modulation of cholinergic transmission .

Binding Affinity and Selectivity

D-(+)-Vesamicol exhibits high binding affinity for VAChT. Its binding characteristics have been extensively studied:

- Binding Affinity : The Ki value for D-(+)-Vesamicol binding to VAChT is approximately 1.0 nM in Torpedo californica models, indicating strong interaction .

- Selectivity : Compared to other receptors, D-(+)-Vesamicol shows selectivity for VAChT over sigma receptors, which are known to be involved in various neuropharmacological processes .

In Vivo Studies

Several studies have explored the effects of D-(+)-Vesamicol in animal models:

- Neurodegenerative Models : In models simulating cholinergic neurodeficits, D-(+)-Vesamicol has been used as a tool to study the cholinergic system's role in cognitive decline associated with diseases like Alzheimer's .

- Motor Function Studies : In C. elegans models, vesamicol analogs demonstrated varying degrees of motor impairment, suggesting a direct interaction with VAChT that affects motor control pathways .

Cancer Research

D-(+)-Vesamicol has shown promise in cancer research, particularly concerning its pro-apoptotic effects on human bronchioalveolar carcinoma (BAC) cells:

- Mechanism : The compound inhibits cholinergic signaling pathways leading to apoptosis in BAC cells through suppression of Akt activation . This finding suggests potential therapeutic applications for targeting cholinergic signaling in cancer treatment.

Imaging Applications

Research has also explored the use of D-(+)-Vesamicol as an imaging agent for diagnosing neurodegenerative disorders:

- VAChT Imaging Agents : Vesamicol analogs have been investigated for their ability to serve as imaging agents for early diagnosis of cognitive decline disorders due to their high affinity for VAChT . However, many analogs have been deemed unsuitable for clinical trials due to off-target effects on sigma receptors.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

Numéro CAS |

112709-60-1 |

|---|---|

Formule moléculaire |

C17H25NO |

Poids moléculaire |

259.4 g/mol |

Nom IUPAC |

(1S,2S)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17-/m0/s1 |

Clé InChI |

YSSBJODGIYRAMI-IRXDYDNUSA-N |

SMILES |

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |

SMILES isomérique |

C1CC[C@@H]([C@H](C1)N2CCC(CC2)C3=CC=CC=C3)O |

SMILES canonique |

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O |

Numéros CAS associés |

23965-53-9 (hydrochloride) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.